molecular formula C17H16N4O4S B8290608 Ethyl 6-methyl-4-(2-nitrophenyl)-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate

Ethyl 6-methyl-4-(2-nitrophenyl)-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate

Cat. No.: B8290608
M. Wt: 372.4 g/mol
InChI Key: NLRBMTSARXTUEE-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-(2-nitrophenyl)-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C17H16N4O4S and its molecular weight is 372.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H16N4O4S

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 6-methyl-4-(2-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C17H16N4O4S/c1-3-25-17(22)13-10(2)19-15(16-18-8-9-26-16)20-14(13)11-6-4-5-7-12(11)21(23)24/h4-9,14H,3H2,1-2H3,(H,19,20)

InChI Key

NLRBMTSARXTUEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=NC1C2=CC=CC=C2[N+](=O)[O-])C3=NC=CS3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-nitrobenzaldehyde (10 g, 66 mmol), thiazole-2-carboximidamide hydrochloride (10.8 g, 66 mmol), ethyl 3-oxobutanoate (8.6 g, 66 mmol) and sodium acetate (5.5 g, 66 mmol) in ethanol (250 mL) was stirred at 88° C. for 16 hours, then cooled to 25° C. The resulting mixture was filtered and the filtrate was concentrated in vacuo. The residue was purified by a silica gel column chromatography (PETROLEUM ETHER/EtOAc (V/V)=3/1) to give the title compound as a light yellow solid (12 g, 48%). The compound was characterized by the following spectroscopic data:
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
48%

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